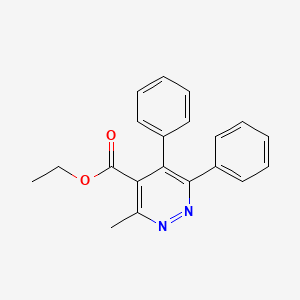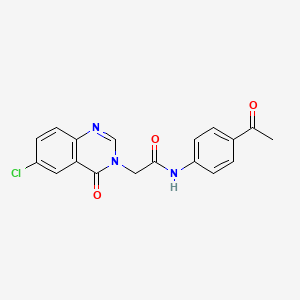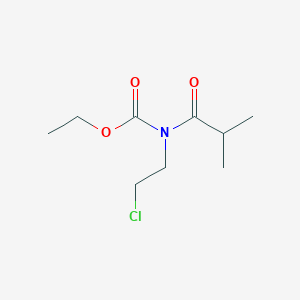
1-(3-Methylphenyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(m-Tolyl)cyclohexanol is an organic compound with the molecular formula C13H18O It is a derivative of cyclohexanol, where a methyl group is substituted at the meta position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(m-Tolyl)cyclohexanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as phenylmagnesium bromide) reacts with cyclohexanone. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired product.
Industrial Production Methods: Industrial production of 1-(m-Tolyl)cyclohexanol may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process requires specific catalysts, such as palladium or platinum, and is conducted under high-pressure hydrogen gas.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(m-Tolyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in 1-(m-Tolyl)cyclohexanol can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Halides, ethers
Applications De Recherche Scientifique
1-(m-Tolyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, fragrances, and polymers.
Mécanisme D'action
The mechanism of action of 1-(m-Tolyl)cyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act on enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 1-(o-Tolyl)cyclohexanol
- 1-(p-Tolyl)cyclohexanol
- Cyclohexanol
Comparison: 1-(m-Tolyl)cyclohexanol is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. Compared to its ortho and para isomers, the meta-substituted compound may exhibit different steric and electronic effects, leading to variations in its behavior in chemical reactions and applications.
Propriétés
Numéro CAS |
6957-08-0 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-(3-methylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c1-11-6-5-7-12(10-11)13(14)8-3-2-4-9-13/h5-7,10,14H,2-4,8-9H2,1H3 |
Clé InChI |
BUMLNDUUDOQELU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2(CCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-bis(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)butane-1,4-dione](/img/structure/B11966151.png)



![2-Benzylamino-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B11966174.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11966187.png)
![dimethyl 5-({[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B11966199.png)


![(2E)-2-[(2E)-(4-hydroxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11966221.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11966234.png)
![ethyl 2-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11966244.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11966247.png)
